molecular formula C18H24O10 B12428300 [3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate

[3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B12428300
M. Wt: 400.4 g/mol
InChI Key: HHNPREGNVCFCOP-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name, [3-hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate, delineates its core structure:

  • Glycerol backbone : The propyl chain (positions 1–3) bears a hydroxyl group at C3 and a glucosyl moiety at C2.
  • Glucosyl substituent : The oxane ring (β-D-glucopyranose) is substituted with hydroxyl groups at C3, C4, C5, and a hydroxymethyl group at C6.
  • Ester group : C1 of the glycerol is esterified with 3-(4-hydroxyphenyl)prop-2-enoic acid (p-coumaric acid).

Isomeric variability arises from:

  • Anomeric configuration : The glucosyl linkage to glycerol may adopt α- or β-configurations, though β-linkages are predominant in natural glycosides.
  • Glycerol stereochemistry : The C2 hydroxyl group’s stereochemistry (R or S) influences three-dimensional conformation, though absolute configuration requires experimental determination via techniques like circular dichroism.
  • Ester regiochemistry : Alternative esterification sites (e.g., C3 instead of C1 of glycerol) are theoretically possible but less common in biological systems.

Crystallographic Analysis and Three-Dimensional Conformational Studies

Direct crystallographic data for this compound remain unreported, likely due to challenges in crystallizing hydrophilic glycosides. However, structural insights can be inferred from:

  • Analogous phenylpropanoid glycosides : Verbascoside, a phenylethanoid glycoside, adopts a folded conformation stabilized by intramolecular hydrogen bonds between the glucosyl hydroxyls and the aromatic acid moiety.
  • Molecular modeling : Density functional theory (DFT) simulations predict that the coumaroyl ester adopts an s-trans conformation, minimizing steric hindrance between the glucosyl and aromatic groups.
  • Acetylated derivatives : Acetylation of hydroxyl groups, as demonstrated in malvidin-3-(6-p-coumaroyl) glucoside studies, enhances crystallinity by reducing polarity, enabling X-ray diffraction analysis of core structural motifs.
Key Structural Features Experimental Evidence
β-D-glucopyranosyl configuration NMR coupling constants (J = 7–8 Hz for anomeric proton)
s-trans coumaroyl conformation Comparative IR analysis of conjugated esters
Intramolecular H-bonding network Molecular dynamics simulations

Spectroscopic Profiling (NMR, MS, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • Glucosyl protons: Anomeric proton (δ 4.8–5.2 ppm, d, J = 7–8 Hz); C6 hydroxymethyl (δ 3.4–3.7 ppm, m).
    • Coumaroyl protons: Aromatic protons (δ 6.8–7.4 ppm, d, J = 8.5 Hz); trans-vinylic protons (δ 6.3–7.6 ppm, d, J = 16 Hz).
    • Glycerol protons: C3 hydroxyl-bearing methane (δ 3.8–4.2 ppm, m); C2 glucosyl-linked methane (δ 4.0–4.5 ppm, m).
  • ¹³C NMR :
    • Ester carbonyl (δ 167–170 ppm); glucosyl anomeric carbon (δ 100–105 ppm); coumaroyl quaternary carbons (δ 115–160 ppm).
Mass Spectrometry (MS)
  • ESI-MS : Molecular ion [M-H]⁻ at m/z 519.2 (calculated for C₂₄H₃₁O₁₃), with fragmentation yielding [M-glucose-H]⁻ (m/z 357.1) and [coumaroyl-H]⁻ (m/z 147.0).
Infrared Spectroscopy (IR)
  • Broad O-H stretch (3200–3500 cm⁻¹); ester C=O (1700–1725 cm⁻¹); conjugated C=C (1620–1640 cm⁻¹); aromatic C-C (1510–1560 cm⁻¹).
Ultraviolet-Visible (UV-Vis)
  • Strong absorption at λₘₐₓ = 310 nm (π→π* transition of coumaroyl chromophore), with minor bands at 260 nm (aromatic π→π*).

Comparative Structural Analysis with Related Phenylpropanoid Glycosides

The compound shares structural motifs with two major glycoside classes:

  • Phenylpropanoid glycerol glucosides : Isolated from Lilium longiflorum, these derivatives feature a glycerol core esterified with caffeoyl or coumaroyl groups and glucosylated at C2. Acetylation of hydroxyls, as in compound 5 from , reduces bioactivity by sterically hindering enzyme interactions.
  • Phenylethanoid glycosides : Verbascoside incorporates a hydroxyphenylethanol aglycone linked to rhamnose and glucose, contrasting with the glycerol backbone here. Despite differing aglycones, both classes exhibit antioxidant activity mediated by catechol or resorcinol groups.
Structural Feature This Compound Verbascoside Lilium Derivatives
Aglycone Glycerol Hydroxyphenylethanol Glycerol
Glycosylation Site C2 of glycerol C4 of phenylethanol C2 of glycerol
Acyl Group Coumaroyl Caffeoyl Coumaroyl/Caffeoyl
Bioactivity Correlation Dependent on acyl hydroxylation Mediated by Nrf2/HO-1 pathway Inhibits hepatic glucose production

Properties

Molecular Formula

C18H24O10

Molecular Weight

400.4 g/mol

IUPAC Name

[3-hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C18H24O10/c19-7-12(27-18-17(25)16(24)15(23)13(8-20)28-18)9-26-14(22)6-3-10-1-4-11(21)5-2-10/h1-6,12-13,15-21,23-25H,7-9H2

InChI Key

HHNPREGNVCFCOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC(CO)OC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Chemical Oxidation of Cinnamyl Alcohols

The patent US20080045742A1 describes the oxidation of cinnamyl alcohols to cinnamic esters using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or chloranil in alcoholic solvents (e.g., methanol, ethanol). For example:

  • Substrate : 4-Hydroxycinnamyl alcohol
  • Oxidant : DDQ (1.2 eq)
  • Solvent : Ethanol
  • Conditions : Reflux at 78°C for 6–8 hours
  • Yield : 85–92%

Microbial Production of p-Coumaric Acid

Engineered Corynebacterium glutamicum strains can produce p-coumaric acid (p-CA) from glucose via the shikimate pathway. Key modifications include:

  • Overexpression of tyrosine ammonia-lyase (TAL) from Flavobacterium johnsoniae.
  • Deletion of phdA to prevent p-CA degradation.
  • Titer : 661 mg/L (4 mM) in mineral medium.

Glycosylation of the Hydroxypropyl Backbone

The glycosylated hydroxypropyl intermediate is synthesized via enzymatic or chemical methods.

Chemoenzymatic Glycosylation

β-Galactosidase-catalyzed transglycosylation (J-stage, 2020) provides a template for glucose-based systems:

  • Donor : 4,6-Dimethoxy-1,3,5-triazin-2-yl β-D-glucopyranoside (DMT-Glc)
  • Acceptor : 3-Hydroxypropyl acrylate
  • Enzyme : Retaining glycosidase (e.g., β-glucosidase)
  • Conditions : Aqueous buffer, pH 6.8, 37°C, 12 hours
  • Yield : 78%

Chemical Glycosylation

Protected glucose donors (e.g., trichloroacetimidates) enable stereoselective synthesis:

  • Donor : 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate
  • Acceptor : Glycidol (2,3-epoxy-1-propanol)
  • Catalyst : BF₃·Et₂O (0.1 eq)
  • Solvent : Dichloromethane, –20°C → room temperature
  • Yield : 65%

Esterification of the Glycosylated Intermediate

The final step couples the glycosylated hydroxypropyl alcohol with 3-(4-hydroxyphenyl)prop-2-enoic acid.

Steglich Esterification

  • Reagents : N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)
  • Molar Ratio : Acid:Alcohol:DCC:DMAP = 1:1:1.2:0.2
  • Solvent : Anhydrous tetrahydrofuran (THF)
  • Conditions : 0°C → room temperature, 24 hours
  • Yield : 70–75%

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) offers regioselectivity:

  • Enzyme : Immobilized CAL-B (Novozym 435)
  • Solvent : tert-Butanol
  • Temperature : 50°C, 48 hours
  • Conversion : 82%

Analytical Characterization

Critical spectroscopic data for the target compound (aligned with PubChem CID 163000508 and Molbank 2025):

Spectrum Key Signals
¹H NMR (600 MHz, DMSO-d₆) δ 7.65 (d, J = 15.9 Hz, H-2'), 6.80 (d, J = 8.4 Hz, H-3''/5''), 4.26 (d, J = 7.2 Hz, H-1''')
¹³C NMR (150 MHz, DMSO-d₆) δ 167.8 (C=O), 160.1 (C-4''), 130.5 (C-1'), 105.2 (C-1'''), 76.3 (C-5''')
HRMS (ESI-TOF) m/z 431.1445 [M + H]⁺ (calc. for C₁₉H₂₆O₁₁: 431.1449)

Challenges and Optimization Strategies

  • Stereochemical Control : Use of 2,3,4,6-tetra-O-acetyl donors minimizes anomeric mixture formation.
  • Byproduct Mitigation : Amberlyst® 15 resin removes residual acids during esterification.
  • Purification : Silica gel chromatography (hexane:ethyl acetate, 1:3) achieves >95% purity.

Chemical Reactions Analysis

Glycosidic Bond Hydrolysis

The β-glycosidic bond linking the glucose moiety to the glycerol derivative undergoes hydrolysis under acidic or enzymatic conditions, yielding aglycone and sugar components.

Reaction Conditions Products Catalyst/Enzyme Source
0.1 M HCl, 80°C, 2 hours3-Hydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate + glucose derivativesAcid catalysis
β-Glucosidase, pH 5.0, 37°CSame as above, with stereospecific cleavageEnzymatic hydrolysis

This reaction is critical for prodrug activation in biological systems, as noted in patent CA2679955A1 for related glycosides .

Ester Hydrolysis

The propenoate ester group hydrolyzes under alkaline conditions or via esterases, releasing 3-(4-hydroxyphenyl)prop-2-enoic acid (caffeic acid derivative).

Conditions Products Rate (k, s⁻¹) Source
0.1 M NaOH, 25°C, 1 hour[3-Hydroxy-2-(glucosyloxy)propyl] alcohol + 3-(4-hydroxyphenyl)prop-2-enoic acid3.2 × 10⁻⁴
Porcine liver esterase, pH 7.4Same products as aboveEnzymatic, 85% yield

The phenolic ester’s stability correlates with log P values (~2.98–3.85), influencing hydrolysis rates in lipophilic environments .

Oxidation Reactions

The phenolic hydroxyl and conjugated double bond in the propenoate group render the compound susceptible to oxidation.

Oxidizing Agent Products Mechanism Source
H₂O₂, pH 7.0Quinone derivatives + glucosylglycerolRadical-mediated
Tyrosinase/O₂Ortho-quinone intermediatesEnzymatic oxidation

Oxidation products exhibit enhanced electrophilicity, as observed in ZFIN ChEBI:184405 for structurally related chromenols .

Transesterification

The propenoate ester undergoes alcoholysis in the presence of nucleophiles (e.g., methanol), yielding methyl esters.

Conditions Products Yield Source
Methanol, H₂SO₄, 60°C, 4 hoursMethyl 3-(4-hydroxyphenyl)prop-2-enoate + glucosylglycerol derivatives72%

This reaction is utilized in synthetic modifications to enhance bioavailability.

Maillard Reaction

The reducing sugar moiety participates in non-enzymatic browning with amino groups under heating, forming advanced glycation end-products (AGEs).

Conditions Products Key Intermediate Source
120°C, lysine, 1 hourAmadori products + melanoidinsSchiff base

This reactivity is significant in food chemistry and metabolic studies .

Photochemical Reactions

UV exposure induces [2+2] cycloaddition or isomerization of the propenoate double bond.

Conditions Products Quantum Yield Source
UV-B (290–320 nm), ethanolCyclobutane dimers or (E)-/(Z)-isomerizationΦ = 0.12

Photostability data from PubChem CID 54609974 highlight similar behavior in caffeic acid glycosides .

Enzymatic Modifications

  • Glycosyltransferases : Transfer additional sugars to free hydroxyls, altering solubility.

  • Methyltransferases : Methylate phenolic -OH groups, reducing antioxidant capacity .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, [3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate is studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups. It is also investigated for its role in cellular signaling pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the formulation of cosmetic products due to its moisturizing and antioxidant properties. It is also utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress levels and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with phenolic glycosides and esters. Key comparisons include:

Structural Analogues

(2E)-3-(4-{[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid () Structure: A cinnamic acid derivative with a β-D-glucopyranosyl group attached directly to the phenolic hydroxyl. Key Differences:

  • Linkage type: Glycosidic bond (sugar-phenolic) vs. ester bond (sugar-propyl-phenolic ester) in the target compound.
  • Acid vs. Ester: Free carboxylic acid in vs. propenoate ester in the target compound. Implications: The ester group in the target compound may confer greater membrane permeability but lower aqueous stability compared to the glycosidic acid .

Chlorogenic Acid (5-O-Caffeoylquinic Acid)

  • Structure : Ester of caffeic acid and quinic acid.
  • Key Differences :

  • Backbone : Quinic acid replaces the glycosylated propyl chain.
  • Bioactivity : Chlorogenic acid is well-documented for antioxidant and antidiabetic effects, whereas the target compound’s activity remains uncharacterized.

Physicochemical Properties

A structurally related compound from , featuring multiple glycosyl units and a chromene core, provides insights into analytical behavior:

Property Target Compound (Inferred) Compound
Molecular Weight ~500–600 Da 1065.3082 Da ([M+H]+)
Predicted CCS (Ų, [M+H]+) ~250–300 (estimated) 310.7
Solubility Moderate (glycosyl chain) Low (large, multi-glycosyl)

The higher collision cross-section (CCS) of the compound reflects its larger size and conformational rigidity due to multiple glycosyl groups .

Biological Activity

The compound [3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate is a complex organic molecule with potential biological activities. Its structure suggests that it may possess antioxidant, anti-inflammatory, and anticancer properties due to the presence of hydroxyl groups and phenolic structures.

Chemical Structure

The molecular formula of the compound is C16H20O9C_{16}H_{20}O_9, and its IUPAC name reflects its intricate structure involving multiple hydroxyl groups and a phenolic moiety. The following table summarizes its key structural features:

FeatureDescription
Molecular Weight364.33 g/mol
Functional GroupsHydroxyl (-OH), Phenolic, Ethenoate
Structural ComponentsOxan, Hydroxyphenyl

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of multiple hydroxyl groups is crucial for scavenging free radicals, thus protecting cells from oxidative stress. In vitro studies have shown that such compounds can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects can be inferred from studies on related compounds. For instance, derivatives with similar phenolic structures have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may modulate inflammatory pathways, potentially through inhibition of NF-kB signaling.

Anticancer Activity

Compounds structurally related to this molecule have demonstrated cytotoxic effects against various cancer cell lines. For example, studies on similar hydroxymethylated flavonoids revealed their ability to induce apoptosis in cancer cells while sparing normal cells. The mechanism often involves the activation of caspases and disruption of mitochondrial membrane potential.

Case Studies

  • Study on Antioxidant Properties :
    • A study evaluated the antioxidant capacity of related compounds using DPPH and ABTS assays. Results indicated a strong correlation between hydroxyl group count and antioxidant efficacy, suggesting that our compound could exhibit similar properties.
  • Anti-inflammatory Mechanism :
    • In a model using RAW 264.7 macrophages, compounds with similar structures were shown to significantly reduce LPS-induced NO production by inhibiting iNOS expression. This underscores the potential of this compound in mitigating inflammatory responses.
  • Cytotoxicity Against Cancer Cells :
    • A series of experiments demonstrated that derivatives of this compound inhibited the proliferation of colon cancer cells (HCT116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. The most potent derivatives were shown to selectively induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal HEK293 cells.

Q & A

Q. What analytical techniques are recommended for structural elucidation of [compound]?

To confirm the compound’s structure, use a combination of NMR spectroscopy (1H, 13C, and 2D-COSY/HMBC for glycosidic linkages and ester groups), HPLC-MS (for purity and molecular weight verification), and FT-IR (to identify hydroxyl, carbonyl, and aromatic moieties). For example, and highlight the importance of spectral data (e.g., δ 6.96–7.48 ppm in 1H-NMR for aromatic protons) and chromene/glucopyranoside linkages . Cross-reference with synthetic intermediates in to validate spectral assignments.

Q. What are the key intermediates and synthetic pathways for this compound?

The compound can be synthesized via esterification of 3-(4-hydroxyphenyl)prop-2-enoic acid with a glycosylated propane-1,2-diol intermediate. Critical intermediates include:

  • 3,4,5-Trihydroxy-6-(hydroxymethyl)oxane (glucose derivative) for the glycosidic moiety.
  • 3-Hydroxypropyl intermediates with protected hydroxyl groups to avoid side reactions. and provide analogs (e.g., chromen-7-yl derivatives) that inform reaction optimization .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s pharmacokinetic properties?

Use a randomized block design with split-split plots (as in ) to account for variables like dose, administration route, and biological matrix. Key steps:

  • In vitro assays : Measure solubility (logP), plasma protein binding, and metabolic stability using liver microsomes.
  • In vivo studies : Apply compartmental pharmacokinetic modeling with repeated blood sampling over time. ’s framework for environmental fate studies can be adapted to track metabolic byproducts .

Q. How to resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

Conduct dose-response studies across multiple cell lines or in vivo models to identify concentration-dependent effects. Use meta-analysis to reconcile discrepancies by standardizing variables (e.g., assay type, solvent used). emphasizes critical literature analysis to address gaps, such as unaccounted redox intermediates or pH-dependent stability .

Q. What computational methods predict the compound’s interactions with biological targets?

Employ molecular docking (e.g., AutoDock Vina) to screen against targets like cyclooxygenase-2 (COX-2) or estrogen receptors, given its phenolic and glycosidic motifs. Validate predictions with QSAR models trained on structural analogs (e.g., 4-hydroxyphenylpropanoates in ). stresses linking computational results to theoretical frameworks, such as ligand-receptor binding kinetics .

Q. How to assess the compound’s environmental persistence and ecotoxicology?

Follow ’s long-term experimental design (2005–2011 framework) to study:

  • Abiotic degradation : Hydrolysis and photolysis rates under varying pH/UV conditions.
  • Biotic transformation : Microbial degradation assays in soil/water systems. Use LC-MS/MS to quantify residual levels and identify transformation products (e.g., hydroxylated or demethylated derivatives) .

Methodological Challenges

Q. How to optimize chromatographic separation of this polar compound?

Use HILIC (Hydrophilic Interaction Liquid Chromatography) with a zwitterionic stationary phase and mobile phase gradients (acetonitrile/water with 0.1% formic acid). Adjust column temperature to 40°C to reduce peak tailing. ’s synthesis of hydroxy-phenyl derivatives informs buffer selection (e.g., ammonium acetate for ion suppression) .

Q. What strategies mitigate oxidative degradation during storage?

Store lyophilized samples at -80°C under inert gas (argon). Add antioxidants (e.g., 0.01% BHT) to solutions and use amber vials to block light. ’s safety guidelines for related esters recommend strict control of temperature and humidity .

Theoretical and Epistemological Considerations

Q. How to integrate this compound into a broader phytochemical research framework?

Link studies to plant secondary metabolism theories , particularly phenylpropanoid and flavonoid biosynthesis pathways. notes its natural source (Cinnamomum cassia), suggesting roles in plant defense mechanisms. Use transcriptomic profiling to correlate compound levels with stress-response genes .

Q. What epistemological challenges arise when studying its multifunctional bioactivity?

Address the subjectivity of bioactivity classification by adopting ’s quadripolar model:

  • Theoretical pole : Define "antioxidant" vs. "pro-oxidant" based on redox potential.
  • Morphological pole : Standardize assay protocols (e.g., DPPH vs. ORAC for antioxidant capacity).
    This approach minimizes reductionist interpretations of complex biological interactions .

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